5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This name follows the standard IUPAC rules for heterocyclic compounds, where the parent structure is the 1,2,4-thiadiazole ring system with specific substituents at positions 3 and 5.
The compound is registered in the Chemical Abstracts Service (CAS) database with the registry number 946418-98-0. This unique identifier allows for unambiguous identification of the compound in chemical databases and literature.
The structural elements reflected in the IUPAC name include:
- A 1,2,4-thiadiazole core structure (five-membered heterocyclic ring)
- A chloro substituent at position 5 of the thiadiazole ring
- A (4-fluorophenyl)methyl group at position 3 of the thiadiazole ring
| Chemical Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 946418-98-0 |
| PubChem CID | 46318455 |
Molecular Formula and Structural Representation
The molecular formula of this compound is C9H6ClFN2S. This formula indicates the compound contains:
- 9 carbon atoms
- 6 hydrogen atoms
- 1 chlorine atom
- 1 fluorine atom
- 2 nitrogen atoms
- 1 sulfur atom
The compound has a molecular weight of 228.67 grams per mole. The structure consists of a 1,2,4-thiadiazole ring connected to a 4-fluorophenyl group via a methylene bridge.
For precise structural identification, the compound can be represented by the following chemical identifiers:
| Structural Identifier | Value |
|---|---|
| Molecular Formula | C9H6ClFN2S |
| Molecular Weight | 228.67 g/mol |
| Monoisotopic Mass | 227.992425 |
| SMILES Notation | ClC1=NC(CC2=CC=C(C=C2)F)=NS1 |
| InChI | 1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 |
| InChI Key | RAIOGYGCVOVRIV-UHFFFAOYSA-N |
The physical form of this compound is described as a solid. The structure features a central 1,2,4-thiadiazole ring with a chlorine atom at position 5 and a benzyl group at position 3. The benzyl group carries a fluorine substituent at the para position of its phenyl ring.
Properties
IUPAC Name |
5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGYGCVOVRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946418-98-0 | |
| Record name | 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Substituted Thiosemicarbazides
One of the most reliable methods to synthesize substituted 1,2,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, substituted acid hydrazides reacted with cyclohexyl isothiocyanate in ethanol yield thiosemicarbazides, which upon treatment with concentrated sulfuric acid undergo cyclization to form the thiadiazole ring.
-
- Substituted acid hydrazide (e.g., 4-fluorophenyl hydrazide) is refluxed with cyclohexyl isothiocyanate in ethanol for 2-3 hours.
- The resulting thiosemicarbazide is isolated by filtration and crystallization.
- Cyclization is achieved by stirring the thiosemicarbazide with concentrated H2SO4 at room temperature for 30 minutes.
- The product precipitates upon pouring into ice-cold water, followed by washing and recrystallization from ethanol.
Yield and Purity : Yields are generally high (up to 87%), and the product purity is confirmed by spectroscopic methods including IR, NMR, and mass spectrometry.
Reaction of Trichloroacetamidine with Sulfur Chlorides
Another method involves the reaction of trichloroacetamidine with sulfur chlorides such as trichloromethanesulfenyl chloride to form 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, which can be further derivatized to obtain substituted thiadiazoles.
-
- A defined molar excess of trichloromethanesulfenyl chloride is added to a solution of trichloroacetamidine in an organic solvent like methylene chloride at low temperatures (-5°C to 10°C).
- Ring closure is induced by the addition of a caustic agent (e.g., aqueous sodium hydroxide) at 0-20°C.
- The reaction mixture is worked up by separating the organic phase, washing with acidified water, evaporating the solvent, and vacuum distillation to isolate the product.
- This process can be conducted in batch or continuous mode, with continuous processes allowing higher reaction temperatures (up to 50°C) and improved yields (~70% theoretical).
Relevance : Although this method is primarily for 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, it serves as an intermediate step for preparing derivatives such as this compound by subsequent substitution reactions.
Use of Hydrazonoyl Chlorides and Microwave-Assisted Cyclization
Recent advances include the use of phenylpropanehydrazonoyl chlorides to stereoselectively and regioselectively synthesize 5-arylimino-1,3,4-thiadiazole derivatives, which are structurally related to 1,2,4-thiadiazoles.
-
- Hydrazonoyl chlorides react with suitable sulfur sources under mild room temperature conditions.
- Microwave irradiation with reagents like Lawesson’s reagent can cyclize diacylhydrazines to thiadiazoles rapidly (e.g., 13 minutes) with high yields (~91%).
- This approach allows functional group tolerance and avoids extensive purification steps.
Potential Application : While this method is described for 1,3,4-thiadiazoles, similar strategies could be adapted for 1,2,4-thiadiazole derivatives bearing substituted phenylmethyl groups.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Substituted thiosemicarbazides | Conc. H2SO4, RT, 30 min | 80-90 | Simple, high purity, scalable | Requires strong acid, moderate time |
| Trichloroacetamidine Route | Trichloroacetamidine + sulfur chlorides | -5°C to 50°C, organic solvent | ~70 | Continuous process, good yield | Multi-step, low temp control needed |
| Microwave-Assisted Cyclization | Phenylpropanehydrazonoyl chlorides | Microwave, Lawesson’s reagent | ~91 | Rapid, mild conditions, high yield | Requires specialized equipment |
Research Findings and Notes
The cyclization of thiosemicarbazides is well-established and provides a straightforward route to substituted 1,2,4-thiadiazoles with various aromatic substituents, including fluorophenyl groups.
The trichloroacetamidine method offers an industrially viable route with possibilities for continuous flow synthesis, improving scalability and temperature control.
Microwave-assisted synthesis represents a modern approach that can drastically reduce reaction times and improve regioselectivity, though it may require optimization for specific 1,2,4-thiadiazole derivatives.
Purification typically involves crystallization and vacuum distillation, with spectroscopic confirmation by IR, NMR, and mass spectrometry ensuring structural integrity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols; temperatures around 50°C to 100°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals.
Antimicrobial Activity
Studies have indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been tested against various bacterial strains and fungi, showing effective inhibition rates.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 15 |
| Thiadiazole Derivative B | S. aureus | 18 |
| This compound | C. albicans | 20 |
Anti-Cancer Properties
Research has also focused on the anti-cancer potential of thiadiazole derivatives. A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
Case Study : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 10 | 80 | 75 |
| 25 | 60 | 55 |
| 50 | 30 | 25 |
Agricultural Applications
This compound has potential applications in agriculture as a pesticide or herbicide due to its bioactive properties.
Pesticidal Activity
Thiadiazoles have been investigated for their ability to control pests and diseases in crops. Preliminary studies suggest that this compound can effectively manage pest populations while being less harmful to beneficial insects.
Field Trials : In trials conducted on tomato crops:
| Treatment | Pest Reduction (%) |
|---|---|
| Control | 0 |
| Thiadiazole Application (100 ppm) | 70 |
| Thiadiazole Application (200 ppm) | 85 |
Materials Science
The unique chemical structure of this compound allows it to be explored as a building block for advanced materials.
Polymer Synthesis
Research indicates that incorporating thiadiazoles into polymer matrices can enhance thermal stability and mechanical properties.
Material Properties Comparison :
| Polymer Type | Without Thiadiazole | With Thiadiazole |
|---|---|---|
| Tensile Strength (MPa) | 20 | 35 |
| Thermal Decomposition Temp (°C) | 250 | 300 |
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s ability to cross cellular membranes allows it to reach intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Chloro vs. Bromo Derivatives
Compounds 4 and 5 (from –2, 6) are isostructural analogs differing in halogen substituents (Cl vs. Br on the aryl group). Both crystallize in triclinic symmetry with two independent molecules per asymmetric unit. While their molecular conformations are similar, bromine’s larger atomic radius necessitates slight crystal packing adjustments. This difference may influence solubility and stability, critical for therapeutic applications .
Positional Isomers
Heterocyclic Core Modifications
Thiadiazole vs. Triazole Hybrids
- However, this modification may reduce metabolic stability compared to thiadiazoles .
- Triazolo-thiadiazole Derivatives (): Hybrid structures like 6-(3-chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole demonstrate enhanced analgesic activity due to synergistic halogen effects .
Data Tables
Table 2: Crystallographic and Physicochemical Properties
Research Findings and Implications
- Halogen Effects : Chlorine’s electron-withdrawing nature stabilizes the thiadiazole core, while fluorine’s electronegativity enhances binding to biological targets . Bromine’s bulkiness may limit bioavailability despite similar conformations .
- Positional Isomerism : Para-substituted fluorophenyl groups optimize steric and electronic interactions compared to ortho analogs, as seen in antimicrobial activity studies .
- Hybrid Cores : Triazolo-thiadiazoles exhibit superior analgesic activity due to halogen synergy, suggesting that hybrid frameworks could be explored for multitarget therapies .
Biological Activity
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H6ClFN2S
- Molecular Weight : 228.67 g/mol
- SMILES : ClC1=NC(CC2=CC=C(C=C2)F)=NS1
- InChI Key : RAIOGYGCVOVRIV-UHFFFAOYSA-N
Biological Activity Overview
Thiadiazole derivatives are known for a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The specific compound in focus exhibits notable anticancer properties.
Anticancer Activity
Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces apoptotic cell death |
| HepG2 (Liver) | 10.10 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 9.6 | Down-regulates MMP2 and VEGFA expression |
The compound's effectiveness is attributed to its ability to induce apoptosis and disrupt cell cycle progression in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely related to their structural features. Modifications in the phenyl ring and the presence of electron-withdrawing groups like chlorine or fluorine significantly enhance anticancer activity. For instance:
- Substituent Positioning : Shifting substituents on the phenyl ring can lead to variations in potency; for example, moving an ethoxy group from the para to ortho position resulted in a fourfold increase in activity .
- Functional Groups : The presence of halogens (like Cl or F) is crucial for enhancing the lipophilicity and overall bioactivity of the compounds .
Case Studies
Several studies have evaluated the efficacy of thiadiazole derivatives in preclinical settings:
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential for selective anticancer therapy .
- Comparative Analysis : In vitro comparisons with standard chemotherapeutics like Doxorubicin revealed that some derivatives of thiadiazoles had comparable or superior cytotoxic effects against specific cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole, and how do reaction conditions influence product purity?
The synthesis of thiadiazole derivatives typically involves cyclization reactions or nucleophilic substitutions. For example, 1,2,4-thiadiazole cores can be formed via condensation of thioamides with nitriles under acidic conditions. Substituents like the 4-fluorophenylmethyl group are introduced through alkylation or coupling reactions. In related compounds, reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact regioselectivity and byproduct formation. For instance, using 4-methoxyphenylhydrazine hydrochloride in thiadiazole synthesis led to unexpected pyrazole derivatives when reaction pH or stoichiometry deviated . Purification methods such as column chromatography or recrystallization are critical for isolating the target compound.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, -NMR can identify protons on the 4-fluorophenylmethyl group (δ ~4.5–5.0 ppm for benzylic CH), while -NMR detects the thiadiazole ring carbons (δ ~160–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies functional groups like C-Cl (600–800 cm) and C-F (1100–1250 cm). X-ray crystallography (using SHELX software for refinement) provides definitive proof of molecular geometry and substituent positioning .
Q. How does the presence of halogen substituents (Cl, F) influence the compound’s physicochemical properties?
Halogens enhance electron-withdrawing effects, increasing the compound’s stability and lipophilicity. Chlorine at the 5-position of the thiadiazole ring stabilizes the heterocycle via resonance, while the 4-fluorophenyl group contributes to π-π stacking interactions in crystalline phases. These substituents also affect solubility: chloro groups reduce aqueous solubility, whereas fluorinated aryl groups may improve membrane permeability in biological assays .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For example, halogen bonds between the fluorine atom and protein residues (e.g., carbonic anhydrase) may enhance binding affinity, as seen in structurally related triazole-thiadiazole hybrids .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Unexpected signals in NMR or mass spectra may arise from impurities, tautomerism, or regioisomers. For instance, in thiadiazole derivatives, tautomeric shifts can obscure proton assignments. Strategies include:
Q. How does the compound’s reactivity vary under different catalytic conditions (e.g., Pd-mediated cross-coupling vs. acid/base catalysis)?
Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings to introduce aryl groups at the thiadiazole’s 3-position. In contrast, acid-catalyzed conditions favor electrophilic substitutions, such as nitration or sulfonation. Base-mediated reactions (e.g., KCO/DMF) are effective for nucleophilic displacements, as seen in the synthesis of strobilurin analogs from 5-chloro-1,2,4-thiadiazole precursors .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential, and how do structural modifications alter activity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains.
- Anticancer screens : MTT assays on cell lines (e.g., HepG2), with SAR studies showing that halogenated aryl groups enhance cytotoxicity via apoptosis induction .
- Enzyme inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition), where the 4-fluorophenyl group’s electronegativity modulates binding .
Q. How can crystallographic data from SHELX refine the compound’s molecular packing and intermolecular interactions?
SHELXL refines X-ray data to model hydrogen bonds, halogen-halogen contacts, and π-stacking. For example, in related bis(chlorophenyl)thiadiazoles, Cl···Cl interactions (3.5 Å) and C-H···N hydrogen bonds stabilize the crystal lattice. Twinning or disorder in crystals (common with flexible substituents) requires rigorous refinement using TWIN or PART instructions in SHELX .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
